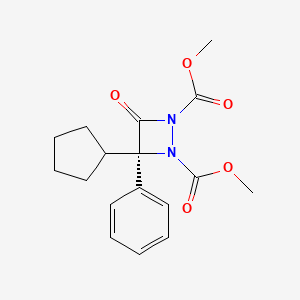
ABL127
Vue d'ensemble
Description
ABL 127 is a covalent aza-β-lactam inhibitor of protein phosphatase methylesterase-1 (PME-1; IC50 = 4.2 nM). It selectively inhibits PME-1 over 50 other serine hydrolases in MDA-MB-231 and HEK293T cell lysates at 10 μM. ABL 127 decreases proliferation of Ishikawa cells and migration of ECC-1 endometrial carcinoma cells when used at a concentration of 50 nM.
ABL127 is a potent and selective inhibitor of Protein phosphatase methylesterase-1.
Applications De Recherche Scientifique
Recherche sur le cancer
ABL127: a été identifié comme un inhibiteur puissant et sélectif de la méthylestérase de la protéine phosphatase-1 (PME-1) . La PME-1 est impliquée dans la régulation de la protéine phosphatase 2A (PP2A), une enzyme essentielle impliquée dans la régulation du cycle cellulaire. En inhibant la PME-1, l'this compound peut influencer l'état de méthylestérification de la PP2A, affectant ainsi la prolifération et la métastase des cellules cancéreuses. Cela en fait un composé précieux pour l'étude de la biologie du cancer et des interventions thérapeutiques potentielles.
Migration cellulaire et métastases
This compound a été montré pour diminuer la prolifération des cellules Ishikawa et la migration des cellules du carcinome endométrial ECC-1 . Cela suggère son utilité dans l'étude des processus de migration cellulaire et de métastase, qui sont essentiels dans la progression et la propagation du cancer.
Mécanisme D'action
Target of Action
ABL127 is a selective and covalent inhibitor of protein methylesterase 1 (PME-1) . PME-1 is an enzyme that plays a crucial role in cellular processes, and its inhibition can lead to significant changes in cell behavior.
Mode of Action
This compound interacts with PME-1 in a covalent manner, meaning it forms a stable bond with the enzyme, leading to its inhibition . This interaction results in a decrease in the activity of PME-1, which can lead to downstream effects on cellular processes.
Biochemical Pathways
The inhibition of PME-1 by this compound affects various biochemical pathways. One of the key pathways influenced is the protein phosphatase 2A (PP2A) pathway . PP2A is a major serine/threonine phosphatase involved in the regulation of various cellular processes. The inhibition of PME-1 leads to an increase in PP2A activity .
Pharmacokinetics
It is known that this compound is a covalent inhibitor, suggesting that it may have a long duration of action due to the stable bond it forms with pme-1 .
Result of Action
The inhibition of PME-1 by this compound leads to a decrease in cell proliferation and affects cell invasion in a dose-dependent manner . This suggests that this compound could potentially be used in the treatment of diseases characterized by abnormal cell proliferation and invasion.
Propriétés
IUPAC Name |
dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHWCAFAIHTQKD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1C(=O)[C@@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















